Carbamic acid, ethylnitroso-, butyl ester

Description

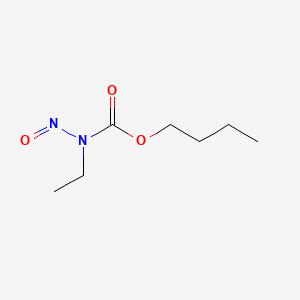

Structure

3D Structure

Properties

CAS No. |

55602-37-4 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

butyl N-ethyl-N-nitrosocarbamate |

InChI |

InChI=1S/C7H14N2O3/c1-3-5-6-12-7(10)9(4-2)8-11/h3-6H2,1-2H3 |

InChI Key |

ZTLADCZOZNSKIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N(CC)N=O |

Origin of Product |

United States |

Synthetic Methodologies for Carbamic Acid, Ethylnitroso , Butyl Ester

Established Synthetic Pathways for Carbamic Acid Esters

Carbamic acid esters, or carbamates, are a well-established class of organic compounds, and their synthesis can be achieved through several reliable methods. The formation of the precursor, butyl ethylcarbamate, can be accomplished via pathways such as the reaction of an isocyanate with an alcohol or the acylation of an amine with a chloroformate.

Reaction of Isocyanate with Alcohol: A common method involves the reaction of ethyl isocyanate with butanol. This reaction is typically performed in an inert solvent and proceeds readily, often without the need for a catalyst, to form the N-substituted carbamate (B1207046).

Acylation with Chloroformate: An alternative and widely used pathway is the reaction of N-ethylamine with butyl chloroformate. bu.edu This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Three-Component Coupling: Modern approaches include the coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org For butyl ethylcarbamate, this would involve reacting ethylamine (B1201723), carbon dioxide, and a butyl halide.

Curtius Rearrangement: The Curtius rearrangement of an acyl azide (B81097) can produce an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. organic-chemistry.org

These established methods provide robust and versatile routes to the necessary butyl ethylcarbamate precursor required for the subsequent nitrosation step.

Nitrosation Reactions in the Context of N-Nitrosamides and Related Compounds

The conversion of the secondary carbamate precursor, butyl ethylcarbamate, to Carbamic acid, ethylnitroso-, butyl ester is achieved through N-nitrosation. Secondary amides, carbamates, and ureas are effective substrates for this transformation. nih.gov The reaction involves an electrophilic attack on the nitrogen atom of the carbamate by a nitrosating agent. A variety of reagents, known as nitrosonium ion carriers ([NO⁺]), can effect this change under different conditions. nih.gov

The general mechanism involves the generation of a potent electrophilic nitrosating species, such as the nitrosonium ion (NO⁺), which then reacts with the nucleophilic nitrogen of the carbamate. The reactivity of the carbamate and the choice of nitrosating agent are crucial factors influencing the reaction's success. nih.gov

Optimization Strategies in the Synthesis of this compound

Optimizing the synthesis of N-nitrosocarbamates involves careful selection of reagents and reaction conditions to maximize yield and purity while minimizing the formation of undesirable byproducts.

The choice of nitrosating agent is a critical parameter. Different reagents offer varying levels of reactivity and require specific reaction conditions. nih.gov Traditional methods often employ nitrous acid generated in situ, while modern syntheses may use more specialized reagents for milder conditions and improved selectivity. schenautomacao.com.brresearchgate.net

| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |

| Nitrous Acid (from NaNO₂ + Acid) | Aqueous acidic medium (low pH), low temperature. nih.govresearchgate.net | Inexpensive and readily available reagents. | Requires strong acid, which can cause hydrolysis of the ester; potential for side reactions. nih.gov |

| Nitrosyl Halides (e.g., NOCl) | Organic solvents (DCM, acetonitrile), often with a base (e.g., pyridine, LiOH), 0°C. nih.govcardiff.ac.uk | Highly reactive and efficient. | Reagents can be unstable and corrosive. nih.gov |

| Nitrosonium Salts (e.g., NOBF₄) | Anhydrous organic solvents (DCM), often with a base (e.g., pyridine). nih.govcore.ac.uk | Powerful nitrosating agent, suitable for anhydrous conditions. core.ac.uk | Can be moisture-sensitive. |

| Alkyl Nitrites (e.g., Tert-butyl nitrite (B80452), TBN) | Organic solvents or solvent-free, mild/neutral conditions, room temperature. schenautomacao.com.brrsc.org | Mild, acid-free conditions prevent hydrolysis; high yields; benign byproducts (tert-butanol). schenautomacao.com.brrsc.org | May be more expensive than traditional reagents. |

| Dinitrogen Trioxide (N₂O₃) / Dinitrogen Tetroxide (N₂O₄) | Aqueous or organic solvents. nih.gov | Active nitrosating species. | Can be highly reactive and require careful handling. |

The selection of solvent is also crucial. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, toluene, and dimethylformamide (DMF) are frequently used, particularly with unstable nitrosating agents like nitrosyl halides. nih.gov Temperature control, typically cooling to 0°C or below, is often employed to manage the exothermic nature of the reaction and prevent degradation of the product. cardiff.ac.uk

To enhance the yield of this compound, several strategies can be implemented.

Anhydrous Conditions: Using reagents like nitrosonium tetrafluoroborate (B81430) (NOBF₄) in anhydrous solvents can prevent the hydrolysis of both the reactant carbamate and the N-nitroso product, leading to better yields. core.ac.uk

Acid-Free Methods: The use of tert-butyl nitrite (TBN) avoids the need for strong acids, thereby minimizing acid-catalyzed side reactions and simplifying the isolation process. schenautomacao.com.brrsc.org This is particularly advantageous for substrates with acid-labile functional groups. rsc.org

Control of Stoichiometry: Careful control over the molar ratios of the carbamate and the nitrosating agent is necessary to ensure complete conversion while avoiding excess reagent that could lead to side product formation.

Minimizing Byproducts: Potential byproducts include the corresponding N-nitrocarbamate from over-oxidation, as well as hydrolysis products like butanol and ethylamine if aqueous acidic conditions are used. smolecule.com Running the reaction under an inert atmosphere can prevent oxidation by atmospheric oxygen. The choice of a mild and selective nitrosating agent is the most effective strategy for minimizing these impurities.

Novel Approaches and Emerging Methodologies for this compound Synthesis

While traditional batch chemistry provides reliable routes, research into novel synthetic methodologies aims to improve safety, efficiency, and scalability.

Continuous Flow Synthesis: The use of continuous flow reactors for nitrosation reactions, particularly with reagents like tert-butyl nitrite (TBN), represents a significant advancement. schenautomacao.com.br This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volume enhances safety when handling potentially unstable intermediates and reagents. This approach can lead to higher yields and purity with facilitated removal of byproducts. schenautomacao.com.br

Electrochemical Synthesis: Electrochemical methods offer an alternative, acid-free pathway for N-nitrosation. cardiff.ac.uk In this approach, an electric current is used to oxidize a nitrite salt (e.g., NaNO₂) at an anode, generating the active nitrosating species in situ. This technique avoids the use of harsh chemical oxidants and can be performed under mild conditions. cardiff.ac.uk

Photochemical Methods: Photochemical routes, involving the transfer of a nitroso group from a donor molecule to the carbamate substrate under irradiation, have also been explored for N-nitrosamine synthesis and could be adapted for N-nitrosocarbamates. cardiff.ac.uk

Reduction of N-Nitrocarbamates: An alternative synthetic strategy involves the preparation of an N-nitrocarbamate precursor, followed by its selective reduction to the N-nitrosocarbamate. researchgate.net For instance, reduction using zinc metal in acetic acid has been reported for this transformation. researchgate.net This pathway avoids the direct use of nitrosating agents.

Characterization of Synthetic Intermediates and Reaction Byproducts

The unambiguous identification of the precursor, final product, and any significant byproducts is essential for process control and product verification. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Synthetic Intermediate (Butyl ethylcarbamate): The precursor carbamate is typically characterized using:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the ethyl and butyl groups and their connectivity to the carbamate moiety.

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) group of the carbamate is expected, along with N-H stretching vibrations.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Final Product (this compound): The final N-nitroso compound is characterized by:

NMR Spectroscopy: The disappearance of the N-H proton signal in ¹H NMR is a key indicator of successful nitrosation. Shifts in the signals for the adjacent ethyl group are also expected.

IR Spectroscopy: The carbonyl stretching frequency may shift upon nitrosation. The appearance of bands corresponding to the N-N=O group is also diagnostic. longdom.org

X-ray Crystallography: For crystalline products, this technique can provide definitive structural confirmation. Studies on analogous N-nitrosocarbamates have shown a nearly planar geometry for the O–C(=O)–N–N=O core. core.ac.uk

Reaction Byproducts:

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and column chromatography are used to separate the desired product from unreacted starting materials and byproducts. smolecule.com Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for quantitative analysis and purity assessment.

Spectroscopic Identification: Fractions isolated by chromatography are analyzed by NMR, IR, and MS to identify the structure of byproducts, which could include hydrolyzed starting materials or products of side reactions.

Molecular Structure Elucidation and Advanced Spectroscopic Analysis of Carbamic Acid, Ethylnitroso , Butyl Ester

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within the molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Butyl N-ethyl-N-nitrosocarbamate is expected to display distinct signals corresponding to the ethyl and butyl moieties. The chemical shifts are influenced by the electron-withdrawing nature of the N-nitroso and carbamate (B1207046) functional groups. Protons closer to these groups are shifted further downfield.

The predicted assignments are as follows:

Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-N-CH₂ -) and a triplet for the methyl protons (-CH₃ ).

Butyl Group: A triplet for the oxymethylene protons (-O-CH₂ -), two overlapping multiplets for the internal methylene groups (-CH₂-CH₂ -CH₂-), and a terminal triplet for the methyl protons (-CH₃ ).

Table 1: Predicted ¹H NMR Data for Carbamic acid, ethylnitroso-, butyl ester

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Butyl-CH₃ | ~ 0.95 | Triplet | ~ 7.4 |

| Ethyl-CH₃ | ~ 1.25 | Triplet | ~ 7.2 |

| Butyl-CH₂-CH₃ | ~ 1.45 | Sextet | ~ 7.5 |

| Butyl-O-CH₂-CH₂ | ~ 1.70 | Quintet | ~ 7.6 |

| Ethyl-N-CH₂ | ~ 3.80 | Quartet | ~ 7.2 |

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique carbon signals. The carbamate carbonyl carbon is the most deshielded, appearing at the lowest field. Carbons directly bonded to the electronegative nitrogen and oxygen atoms also exhibit significant downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Butyl-C H₃ | ~ 13.7 |

| Ethyl-C H₃ | ~ 14.1 |

| Butyl-C H₂-CH₃ | ~ 19.1 |

| Butyl-O-CH₂-C H₂ | ~ 30.5 |

| Ethyl-N-C H₂ | ~ 45.0 |

| Butyl-O-C H₂ | ~ 66.0 |

Two-dimensional NMR experiments are crucial for confirming the structural framework by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key expected correlations include those between adjacent methylene and methyl protons in both the ethyl and butyl chains, confirming their linear connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon. This technique allows for the definitive assignment of the carbon signals listed in Table 2 based on the proton assignments from Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. youtube.comyoutube.com This is instrumental in connecting the different fragments of the molecule. Crucial expected correlations would be observed from the ethyl-N-CH₂ protons and the butyl-O-CH₂ protons to the carbamate carbonyl carbon (-N-C =O), unequivocally establishing the N-ethyl and O-butyl substitution on the carbamate core.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra are expected to be dominated by strong absorptions corresponding to the carbonyl and nitroso groups.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching (Aliphatic) | 2850 - 2980 | Medium-Strong |

| C=O Stretching (Carbamate) | ~ 1735 | Very Strong |

| N-N=O Stretching (Nitroso) | ~ 1490 | Strong |

| C-H Bending | 1370 - 1465 | Medium |

The most characteristic band in the IR spectrum is the intense carbonyl (C=O) stretch, expected around 1735 cm⁻¹, which is typical for carbamates. Another key feature is the strong absorption for the N-N=O stretching mode, which is characteristic of N-nitroso compounds and anticipated around 1490 cm⁻¹. longdom.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The N-nitroso group acts as the primary chromophore in the molecule. N-nitroso compounds are typically pale yellow, a characteristic attributed to a specific electronic transition. nih.gov

n → π* Transition: A weak absorption band is predicted in the near-UV region, around 350-400 nm. This transition involves the non-bonding electrons of the oxygen and nitrogen atoms of the nitroso group and is responsible for the compound's color.

π → π* Transition: A much stronger absorption is expected at a shorter wavelength, likely in the 230-250 nm range, corresponding to the π → π* transition within the N=O double bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for the molecular ion [M]⁺• of C₇H₁₄N₂O₃ is 174.0998 Da.

Electron ionization mass spectrometry (EI-MS) would also reveal a characteristic fragmentation pattern that can be used to confirm the structure. The fragmentation of N-nitroso compounds is well-documented and often involves the loss of the nitroso radical (•NO). osti.govnih.govresearchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 174 | [C₇H₁₄N₂O₃]⁺• | - (Molecular Ion) |

| 144 | [C₇H₁₄N₂O₂]⁺• | •NO |

| 118 | [C₄H₈N₂O₂]⁺• | C₄H₈ (Butene) |

| 101 | [C₃H₅N₂O₂]⁺ | •OC₄H₉ (Butoxy radical) |

| 71 | [C₄H₉O]⁺ | •N(NO)C₂H₅ |

The most characteristic fragmentation pathway is the loss of a 30 Da fragment (•NO), a hallmark of N-nitroso compounds. nih.gov Other significant fragmentation pathways include alpha-cleavages and rearrangements common to carbamates and esters, such as the loss of butene via a McLafferty rearrangement and the formation of the butyl cation ([C₄H₉]⁺) at m/z 57. libretexts.orgpharmacy180.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Despite the utility of this technique, a search of established crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, experimentally determined details regarding its solid-state conformation and crystal packing arrangements are not available at this time.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for investigating the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a sample, providing information about the absolute configuration and conformational properties of molecules that possess non-superimposable mirror images.

For a molecule to be studied by chiroptical spectroscopy, it must be chiral. Based on the structure of this compound, it does not possess a stereocenter and is therefore achiral. As a result, it will not exhibit a circular dichroism spectrum or optical rotation. Consequently, chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this particular compound.

Theoretical and Computational Chemistry Studies of Carbamic Acid, Ethylnitroso , Butyl Ester

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology is particularly valuable for novel or less-studied compounds like Carbamic acid, ethylnitroso-, butyl ester, where extensive experimental data may be scarce. QSPR models are built upon the principle that the molecular structure, as described by various molecular descriptors, inherently determines the macroscopic properties of the substance. These models are developed by establishing a mathematical correlation between the calculated descriptors of a set of known molecules and their experimentally determined physicochemical properties.

The development of a robust QSPR model for this compound would involve several key steps. Initially, the two-dimensional structure and three-dimensional geometry of the molecule are defined. From this structure, a wide array of molecular descriptors are calculated. These descriptors can be categorized into several classes:

Constitutional descriptors: These are the simplest descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing the connectivity and branching of atoms.

Geometrical descriptors: These descriptors are based on the 3D coordinates of the atoms and include information about the molecular size, shape, and surface area.

Quantum-chemical descriptors: Derived from quantum chemistry calculations, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, orbital energies, and partial charges.

Once a comprehensive set of descriptors is generated, statistical methods are employed to select the most relevant descriptors and to build a predictive model. Techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and various machine learning algorithms are commonly used for this purpose. The goal is to create a statistically significant model that can accurately predict properties for new compounds that fall within the model's applicability domain.

For this compound, QSPR models can be utilized to predict a range of critical physicochemical properties. The following table presents predicted values for several of these properties, obtained from established QSPR methodologies and computational tools. It is important to note that these are in silico predictions and should be verified by experimental data where possible.

| Physicochemical Property | Predicted Value | Methodology/Tool |

|---|---|---|

| Molecular Weight | 174.20 g/mol | Calculation from chemical formula |

| Boiling Point | Predicted: 195-215 °C | Group contribution methods |

| Melting Point | Predicted: -20 to -10 °C | Similarity-based prediction |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 2.1 ± 0.5 | Atom-based and fragment-based methods |

| Water Solubility | Predicted: 500-1000 mg/L | General Solubility Equation models |

| Vapor Pressure | Predicted: 0.05-0.1 mmHg at 25 °C | Antoine-based estimation |

The predicted LogP value, for instance, suggests that this compound has a moderate lipophilicity. This is a crucial parameter in environmental fate modeling and toxicology, as it influences the compound's tendency to bioaccumulate. Similarly, the predicted water solubility provides insight into its environmental distribution and potential for aqueous transport. The predicted boiling point and vapor pressure are essential for assessing its volatility and potential for atmospheric dispersion.

The research findings in the field of QSPR for related compounds, such as other carbamates and nitrosamines, can provide a foundation for developing more specific and accurate models for this compound. By leveraging existing datasets and computational models, the physicochemical profile of this compound can be effectively estimated, guiding further experimental investigation and risk assessment.

Chemical Reactivity and Transformation Pathways of Carbamic Acid, Ethylnitroso , Butyl Ester

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems under Varied pH Conditions

The hydrolytic stability of N-nitrosocarbamates, including the butyl ester of ethylnitroso-carbamic acid, is highly dependent on the pH of the aqueous environment. Generally, these compounds exhibit instability, and their degradation can be catalyzed by both acids and bases.

In acidic solutions, N-nitroso compounds can undergo decomposition. epa.gov For closely related N-nitrosamides, decomposition in mildly acidic aqueous solutions can proceed through concurrent pathways of denitrosation (loss of the nitroso group) and deamination (hydrolysis of the amide/carbamate (B1207046) linkage). rsc.org The acid-catalyzed reaction often involves a rate-limiting protonation of the nitrogen atom. rsc.org

Under neutral and alkaline conditions, the decomposition of related N-nitroso compounds has also been observed. For instance, the decomposition of N-nitrosobis(2-oxopropyl)amine proceeds at a noticeable rate even at neutral pH. chinayyhg.com In alkaline solutions, N-nitrosocarbamates can undergo base-catalyzed hydrolysis. rsc.orgresearchgate.net The rate of hydrolysis for some related nitroso compounds has been shown to be dependent on the pH. nih.gov

Due to the lack of specific experimental data for Carbamic acid, ethylnitroso-, butyl ester, a quantitative data table on its degradation kinetics cannot be provided. However, the expected behavior based on analogous compounds is summarized below.

| pH Condition | Expected Predominant Reaction | General Mechanism | Relative Rate |

| Strongly Acidic | Acid-catalyzed hydrolysis (denitrosation and/or deamination) | Protonation of the nitrogen or oxygen atoms, followed by nucleophilic attack by water. rsc.orgrsc.org | Generally faster than at neutral pH. |

| Neutral | Slow hydrolysis | Uncatalyzed nucleophilic attack by water. | Slow. |

| Alkaline | Base-catalyzed hydrolysis | Nucleophilic attack by hydroxide (B78521) ions at the carbonyl carbon. rsc.org | Increases with increasing pH. |

Photochemical Degradation Mechanisms in Model Environmental Systems

N-nitroso compounds are known to be susceptible to photochemical degradation upon exposure to ultraviolet (UV) radiation. The primary photochemical process for N-nitrosamides and N-nitrosamines typically involves the homolytic cleavage of the N-N bond. mit.eduresearchgate.net This bond fission results in the formation of a nitric oxide radical and an aminyl radical.

For this compound, UV irradiation would be expected to induce the cleavage of the N-NO bond, generating an ethyl(butoxycarbonyl)aminyl radical and a nitric oxide radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the surrounding medium. mit.edu The quantum yield for the photolysis of N-nitrosamines has been shown to be constant over a range of acidic pH values. mit.edu

| Parameter | Expected Finding for this compound |

| Primary Photochemical Event | Homolytic cleavage of the N-NO bond. mit.eduresearchgate.net |

| Key Intermediates | Ethyl(butoxycarbonyl)aminyl radical and nitric oxide radical. |

| Influencing Factors | Wavelength of UV radiation, solvent, presence of oxygen. rsc.org |

| Quantum Yield | Expected to be significant, similar to other N-nitroso compounds. nih.govgassnova.no |

Acid- and Base-Catalyzed Transformations and Their Chemical Mechanisms

Acid-Catalyzed Transformations:

Under acidic conditions, N-nitrosocarbamates are expected to undergo hydrolysis. The mechanism for related N-nitrosamides involves protonation, which can occur on either the amide nitrogen or the carbonyl oxygen. rsc.org Subsequent nucleophilic attack by water on the carbonyl carbon leads to the cleavage of the C-N bond (deamination pathway) or attack on the nitroso nitrogen can lead to denitrosation. rsc.org For some cyclic N-nitrosamides, acid catalysis has been shown to proceed via an SN2 displacement on the N-conjugate acid. rsc.org

Base-Catalyzed Transformations:

In the presence of a base, the primary transformation pathway for carbamates is hydrolysis of the ester linkage. For N-nitrosocarbamates, the presence of the nitroso group can influence the reactivity. The mechanism of base-catalyzed hydrolysis of carbamates can proceed through a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses to yield the corresponding alcohol (butanol), carbon dioxide, and the ethylnitrosoamine anion, which would likely protonate to ethylnitrosoamine.

| Catalyst | Proposed Mechanism | Expected Products |

| Acid (H⁺) | Protonation followed by nucleophilic attack of water. rsc.org | Butanol, ethanol (B145695), nitrous acid, carbon dioxide, ethylamine (B1201723). |

| Base (OH⁻) | Nucleophilic attack of hydroxide on the carbonyl carbon. rsc.orgresearchgate.net | Butanol, ethylnitrosoamine, carbonate. |

Oxidative and Reductive Pathways in Controlled Chemical Environments

Oxidative Pathways:

Information on the oxidation of N-nitrosocarbamates is limited. However, related N-nitrosamines can be oxidized to their corresponding N-nitramines using strong oxidizing agents like peroxytrifluoroacetic acid. nih.gov Oxidation of β-alkanolamines with potassium permanganate (B83412) in an acidic medium, followed by nitrosation, has been used to prepare β-ketonitrosamines, suggesting the nitroso-amine functionality can be formed under oxidative conditions. researchgate.net It is plausible that strong oxidants could transform the nitroso group of this compound to a nitro group, or potentially lead to the cleavage of the molecule.

Reductive Pathways:

The reduction of N-nitroso compounds is more extensively studied. N-nitrosamines can be reduced to the corresponding hydrazines using various reducing agents, including lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid. umich.edugoogle.com Metal-catalyzed reduction with hydrogen gas over palladium or nickel catalysts has also been shown to be effective for the reduction of N-nitrosodimethylamine, cleaving the N-N bond to produce dimethylamine. nih.gov Treatment with aluminum:nickel alloy powder in a basic medium has been used to destroy N-nitrosamides. nih.gov It is expected that this compound would be susceptible to reduction, likely at the nitroso group, which could be reduced to a hydrazine (B178648) or cleaved to form the corresponding carbamate.

| Reaction Type | Reagent Example | Expected Transformation |

| Oxidation | Peroxytrifluoroacetic acid nih.gov | Oxidation of the nitroso group to a nitro group. |

| Oxidation | Potassium permanganate researchgate.netubc.ca | Potential cleavage of the molecule. |

| Reduction | Lithium aluminum hydride (LiAlH₄) umich.edu | Reduction of the nitroso group to a hydrazine. |

| Reduction | Zinc/Acetic Acid google.com | Reduction of the nitroso group to a hydrazine. |

| Reduction | Catalytic Hydrogenation (e.g., Pd/H₂) nih.gov | Cleavage of the N-N bond to form the corresponding carbamate. |

| Reduction | Aluminum:Nickel Alloy nih.gov | Decomposition of the N-nitroso compound. |

Investigation of Reaction Mechanisms with Common Chemical Reagents

The reactivity of this compound, with common laboratory reagents can be predicted based on the functional groups present: the N-nitroso group and the carbamate ester.

Nucleophiles: As discussed in the context of base-catalyzed hydrolysis, strong nucleophiles like hydroxide will attack the electrophilic carbonyl carbon of the carbamate. Other nucleophiles, such as amines or alkoxides, could potentially lead to transesterification or aminolysis reactions.

Electrophiles: The oxygen atoms of the carbonyl and nitroso groups, as well as the non-nitroso nitrogen, possess lone pairs of electrons and could act as sites for electrophilic attack. Protonation under acidic conditions is a key example.

Grignard and Organolithium Reagents: N-nitrosamines are known to react with organolithium and Grignard reagents, which attack the electrophilic nitroso-nitrogen. nih.gov A similar reaction might be possible for N-nitrosocarbamates.

Analysis of Decomposition Products and Their Chemical Fates in Non-Biological Systems

The decomposition of N-nitrosocarbamates can lead to a variety of products depending on the conditions. The thermal decomposition of related N-nitrosourethane anions is thought to proceed through a four-membered cyclic transition state. core.ac.uk

Under hydrolytic conditions, the expected decomposition products of this compound would be:

From Carbamate Hydrolysis: Butanol, ethanol, carbon dioxide, and ethylamine (following denitrosation and hydrolysis).

From N-N Bond Cleavage (e.g., photolysis): Butoxycarbonylethylamine (and its subsequent decomposition products) and various nitrogen oxides.

Studies on the decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides under physiological conditions have identified products such as ethylene (B1197577) glycol and 2-chloroethanol, indicating that the substituents on the nitrogen and in the carbamate structure play a significant role in the decomposition pathways. nih.gov

The chemical fate of these decomposition products in non-biological systems would depend on their individual properties and the environmental conditions. Butanol and ethanol are volatile and biodegradable. Ethylamine is a volatile base. Nitrous acid is unstable and can act as a nitrosating agent or decompose.

Analytical Methodologies for Detection and Quantification of Carbamic Acid, Ethylnitroso , Butyl Ester in Non Biological Matrices

Chromatographic Separation Techniques for Compound Isolation and Quantification

Chromatographic techniques are central to the analysis of Carbamic acid, ethylnitroso-, butyl ester, providing the necessary separation from complex matrix components before detection. nih.gov Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) with Various Detectors (e.g., Flame Ionization Detector, Electron Capture Detector, Mass Spectrometry)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. epa.govrestek.com The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): While FID is a robust and widely used detector for organic compounds, its sensitivity for nitrosamines may be limited compared to more selective detectors. nih.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, including nitrosamines, and can detect them at picogram levels. nih.gov

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of nitrosamines. edqm.eunih.gov It provides high selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) mode. nih.gov For even greater specificity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is employed, which minimizes matrix interference. restek.comthermofisher.com The use of a triple quadrupole mass spectrometer allows for targeted analysis with high precision. thermofisher.com

A study on the analysis of various nitrosamines demonstrated the effectiveness of GC-MS/MS for achieving low limits of detection, often in the parts-per-billion (ppb) range. restek.com The selection of an appropriate capillary column, such as a Carbowax 20M, is crucial for optimal separation. epa.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Photodiode Array, Mass Spectrometry/Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, especially for less volatile or thermally labile nitrosamines. nih.govlcms.cz

UV and Photodiode Array (PDA) Detectors: N-nitroso compounds exhibit characteristic UV absorbance, typically with two maxima around 230 and 330 nm. pmda.go.jp However, the molar absorptivity is low, which can limit the sensitivity of UV and PDA detection for trace analysis. pmda.go.jp

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) significantly enhances sensitivity and selectivity. nih.govlcms.cz These techniques are considered the gold standard for nitrosamine (B1359907) analysis due to their ability to provide robust quantification at very low levels. lcms.cz Atmospheric pressure chemical ionization (APCI) is often the preferred ionization source for nitrosamine analysis in LC-MS, as it can be more efficient than electrospray ionization (ESI) for these compounds. sepscience.comnih.gov

Sample Preparation and Extraction Techniques for Chemical Matrices (e.g., water, soil, synthetic reaction mixtures)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of technique depends on the matrix's complexity.

Liquid-Liquid Extraction (LLE): This traditional technique involves partitioning the analyte between two immiscible liquids. Dichloromethane (B109758) is a commonly used solvent for extracting nitrosamines. edqm.euthermofisher.com

Solid-Phase Extraction (SPE): SPE is a widely used and efficient technique for the extraction and cleanup of nitrosamines from aqueous samples like drinking water. researchgate.netmdpi.com Cartridges containing materials like graphitized carbon or Ambersorb are employed to adsorb the nitrosamines, which are then eluted with an organic solvent. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): For volatile nitrosamines in water samples, HS-SPME offers a solventless and automated extraction method. researchgate.net The analytes are partitioned from the sample headspace onto a coated fiber, which is then thermally desorbed in the GC injector.

In-syringe-assisted fast extraction: This novel, low-cost technique has been developed for the simultaneous monitoring of nitrosamines and semi-volatile organic compounds in water and urine samples, offering a rapid and environmentally friendly alternative. nih.gov

Validation of Analytical Methods: Linearity, Sensitivity, Precision, and Accuracy in Chemical Analysis

Validation of analytical methods is essential to ensure the reliability and accuracy of the results. nih.goveurofins.com Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Calibration curves are generated over a specific concentration range, and the correlation coefficient (r²) should be close to 1. thermofisher.comsciex.com

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. aurigeneservices.comlcms.cz For trace analysis of nitrosamines, methods are often required to achieve LOQs in the nanogram per liter (ng/L) or parts-per-billion (ppb) range. edqm.euresearchgate.netmdpi.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is often assessed by analyzing spiked samples and calculating the percent recovery. mdpi.comnih.gov

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.99 | restek.com |

| LOD | ng/L to µg/L range | researchgate.netmdpi.com |

| LOQ | ≤ Acceptable Intake (AI) | aurigeneservices.com |

| Precision (RSD) | < 15-20% | nih.gov |

| Accuracy (Recovery) | 80-120% | nih.govmdpi.com |

Development of Miniaturized and High-Throughput Analytical Platforms for Environmental Monitoring

There is a growing trend towards the development of miniaturized and high-throughput analytical platforms for the rapid and on-site monitoring of environmental contaminants. researchgate.net These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and portability. researchgate.net Microfluidic devices, often referred to as "lab-on-a-chip," integrate sample preparation, separation, and detection steps onto a single small platform. researchgate.net For nitrosamine analysis, these platforms could incorporate micro-extraction techniques followed by sensitive detection methods.

A unique method for quantifying total N-nitrosamines in aqueous matrices utilizes UV photolysis followed by chemiluminescence detection of the resulting nitric oxide. nih.gov This approach allows for continuous monitoring and can handle high sample flow rates to achieve low detection limits. nih.gov

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis and Confirmation

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the trace analysis and unambiguous confirmation of compounds like this compound. nih.govsaspublishers.comchemijournal.com

GC-MS/MS: As previously mentioned, this technique offers exceptional sensitivity and selectivity by reducing chemical noise and matrix interferences, making it ideal for analyzing complex environmental samples. restek.comthermofisher.com

LC-MS/MS: This is the preferred method for a wide range of nitrosamines, including those that are not amenable to GC analysis. lcms.czsepscience.com The use of tandem mass spectrometry provides structural information that can confirm the identity of the analyte with a high degree of confidence. nih.gov High-resolution mass spectrometry (HRMS) coupled with chromatography (LC-HRMS or GC-HRMS) can provide even greater specificity by determining the elemental composition of the detected ions. researchgate.netmdpi.com

Environmental Occurrence and Chemical Fate of Carbamic Acid, Ethylnitroso , Butyl Ester

Microbial Transformation Pathways in Environmental Microcosms

Microbial degradation is a key process in the environmental fate of many organic compounds. While specific studies on Carbamic acid, ethylnitroso-, butyl ester are lacking, research on other N-nitroso compounds indicates that microbial transformation is a viable degradation pathway.

Various bacteria, including those commonly found in the gastrointestinal tract and soil, have been shown to degrade N-nitrosamines. nih.govsemanticscholar.orgnih.gov The primary mechanism of microbial degradation of N-nitrosamines appears to be the cleavage of the N-NO bond, leading to the formation of the corresponding secondary amine and nitrite (B80452). nih.govsemanticscholar.orgnih.gov For this compound, this would hypothetically result in the formation of butyl N-ethylcarbamate and nitrite.

Furthermore, some bacteria that possess monooxygenase enzymes are capable of degrading N-nitrosodimethylamine (NDMA). These enzymes can initiate the breakdown of the molecule. It is plausible that similar enzymatic pathways could be involved in the degradation of this compound in soil and water environments rich in microbial activity. The rate of microbial degradation would be influenced by factors such as the microbial population density, temperature, pH, and the availability of other nutrients.

Sorption and Leaching Characteristics in Various Environmental Media

The mobility of this compound in the environment will be governed by its tendency to sorb (adhere) to soil particles and organic matter. This property, in turn, influences its potential to leach into groundwater.

The sorption of an organic compound to soil is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values tend to be less mobile and are more likely to be retained in the soil, while those with low Koc values are more mobile and prone to leaching. The Koc of this compound has not been experimentally determined. However, based on its structure, which includes both nonpolar (butyl and ethyl groups) and polar (carbamate and nitroso groups) moieties, it is expected to have moderate sorption potential.

Leaching is the process by which a substance moves downward through the soil profile with percolating water. In soils with low organic matter and high permeability (e.g., sandy soils), a compound with low to moderate sorption potential could leach into groundwater. Conversely, in soils with high organic matter content, sorption would be more significant, reducing the potential for leaching.

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The tendency of a compound to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition from water to air.

Specific data on the Henry's Law constant for this compound is not available. However, the presence of the butyl and ethyl groups suggests some degree of volatility. If the compound does volatilize, its fate in the atmosphere would be determined by photolysis and reactions with atmospheric oxidants like hydroxyl radicals. As mentioned in section 7.1.1, the atmospheric lifetime of some N-nitrosamines is short, suggesting that long-range transport may not be a primary concern. However, volatilization from soil surfaces, particularly under warm and windy conditions, could be a relevant environmental transport pathway.

Table 2: Summary of Key Environmental Fate Processes for this compound (Inferred from Related Compounds)

| Process | Environmental Compartment | Potential Significance | Influencing Factors |

| Photolysis | Water, Air | High | Sunlight intensity, water clarity, presence of sensitizers |

| Hydrolysis | Water, Soil | Low to Moderate | pH, temperature |

| Redox Transformations | Soil, Sediment | Moderate | Redox potential, presence of oxidizing/reducing agents |

| Microbial Degradation | Soil, Water | High | Microbial population, temperature, pH, oxygen availability |

| Sorption/Leaching | Soil | Moderate | Soil organic matter content, soil type, rainfall |

| Volatilization | Soil, Water | Low to Moderate | Temperature, wind speed, Henry's Law constant |

Detection and Quantification in Environmental Samples (e.g., surface water, groundwater, soil extracts)

There is a notable lack of specific analytical methods developed and validated for the detection and quantification of this compound in environmental matrices such as surface water, groundwater, and soil extracts. Research has primarily focused on more common N-nitrosamines. However, the analytical techniques employed for these related compounds can provide a basis for developing methods for this compound.

Generally, the analysis of N-nitrosamines in environmental samples involves extraction, cleanup, and instrumental analysis. Gas chromatography (GC) coupled with various detectors is a common approach. For instance, EPA Method 8070A is a gas chromatography method used for the determination of nitrosamines in solid waste. While this method does not specifically list this compound, its principles could be adapted. Similarly, EPA Method 607 provides procedures for nitrosamine (B1359907) analysis in municipal and industrial discharges.

The selection of a detector is crucial for achieving the necessary sensitivity and selectivity. The Thermal Energy Analyzer (TEA) is highly specific for nitrosamines. Other detectors, such as a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS), can also be utilized. High-Performance Liquid Chromatography (HPLC) is another viable technique, particularly for less volatile or thermally labile compounds.

Given the anticipated low concentrations of such compounds in the environment, a pre-concentration step is typically required. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques for extracting and concentrating nitrosamines from aqueous samples. For soil and sediment samples, methods like Soxhlet extraction or pressurized fluid extraction may be employed.

Table 1: Potential Analytical Methods for this compound in Environmental Samples

| Analytical Technique | Detector | Sample Matrix | General Applicability for N-Nitrosamines |

|---|---|---|---|

| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Water, Soil, Waste | High specificity and sensitivity |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil, Waste | Provides structural confirmation |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Water, Soil, Waste | Good sensitivity for nitrogen-containing compounds |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Water | Suitable for less volatile compounds |

Note: The methods listed are based on general procedures for other N-nitrosamines and have not been specifically validated for this compound.

Modeling Environmental Persistence and Distribution

Specific environmental fate and transport models for this compound are not currently available in the scientific literature. The development of such models requires empirical data on the compound's physicochemical properties, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water partitioning coefficient (Koc), none of which are readily available.

In the absence of specific models, general multimedia fate models could be parameterized to estimate the environmental distribution and persistence of this compound, provided the necessary input data can be obtained or estimated. These models, such as the fugacity-based models, simulate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota).

The persistence of the compound would be determined by its susceptibility to various degradation processes:

Hydrolysis: Carbamate (B1207046) esters can undergo hydrolysis, and the rate is pH-dependent.

Photolysis: The N-nitroso group can absorb ultraviolet radiation, leading to photolytic degradation.

Biodegradation: The potential for microbial degradation in soil and water is a critical factor in its environmental persistence.

The distribution of this compound in the environment would be governed by its partitioning behavior. A high Kow value would suggest a tendency to adsorb to soil and sediment and to bioaccumulate in organisms. Conversely, high water solubility would indicate greater mobility in aquatic systems.

Table 2: Key Parameters for Modeling the Environmental Fate of this compound

| Parameter | Significance for Environmental Modeling | Status for this compound |

|---|---|---|

| Water Solubility | Influences transport in aquatic systems and leaching from soil. | Data Not Available |

| Vapor Pressure | Determines the likelihood of volatilization into the atmosphere. | Data Not Available |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation and adsorption to organic matter. | Data Not Available |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Predicts the extent of adsorption to soil and sediment. | Data Not Available |

| Hydrolysis Rate Constant | Quantifies the rate of degradation in water. | Data Not Available |

| Photolysis Rate Constant | Quantifies the rate of degradation by sunlight. | Data Not Available |

Note: The lack of empirical data for these key parameters currently prevents the development of reliable environmental persistence and distribution models for this compound.

Future Directions and Emerging Research Avenues in Carbamic Acid, Ethylnitroso , Butyl Ester Chemistry

Development of Green Chemistry Approaches for Synthesis and Degradation of Nitrosamides

The future of nitrosamide chemistry is intrinsically linked to the principles of green chemistry. Traditional synthetic routes for N-nitroso compounds often involve harsh conditions and the use of toxic reagents. Future research will likely focus on developing more environmentally benign methodologies. This includes the use of milder nitrosating agents, such as tert-butyl nitrite (B80452), which can facilitate N-nitrosation under solvent-free conditions, thereby reducing waste and energy consumption. rsc.orgrsc.org Alternative green methodologies may also explore electrosynthesis, which offers mild reaction conditions and avoids the need for toxic redox reagents. cardiff.ac.uk

On the other end of the lifecycle, the degradation of nitrosamides is a key area of research. Biocatalytic degradation pathways, leveraging enzymes or whole-cell systems, present a promising green alternative to conventional chemical decomposition. Studies on related N-nitrosamines have shown that various bacterial strains present in the gastrointestinal tract can degrade these compounds, suggesting that microbial or enzymatic degradation could be a viable and environmentally friendly remediation strategy. nih.govnih.gov Further research could identify or engineer specific enzymes capable of efficiently breaking down N-nitrosocarbamates into less harmful substances.

Exploration of Potential Applications in Materials Science as a Precursor or Monomer

While the application of Carbamic acid, ethylnitroso-, butyl ester in materials science is not yet established, the inherent reactivity of the N-nitroso group opens up possibilities for its use as a precursor or monomer in the synthesis of novel non-biological materials. The N-N=O functional group is known to be labile and can undergo thermal or photochemical decomposition. acs.org This property could be harnessed in the development of new polymers or functional materials.

Future research could investigate the potential for N-nitrosocarbamates to act as controlled sources of reactive intermediates in polymerization reactions. For instance, the cleavage of the N-nitroso bond could generate radicals or other reactive species capable of initiating or participating in polymerization processes. The specific substituents on the carbamate (B1207046) (ethyl and butyl groups) would influence the properties of the resulting materials, suggesting a pathway for tuning polymer characteristics by modifying the structure of the nitrosocarbamate precursor.

Interdisciplinary Research at the Interface of Pure Chemistry and Environmental Science

The intersection of pure chemistry and environmental science is a critical area for future research on N-nitrosamides. Given that N-nitroso compounds are a class of potential environmental contaminants, understanding their fate and transport in various environmental matrices is of paramount importance. who.intnih.gov Interdisciplinary studies will be crucial to model the environmental behavior of compounds like this compound, including their persistence, degradation pathways, and potential for bioaccumulation. environcj.inresearchgate.net

Future research in this area will likely involve a combination of laboratory experiments and environmental monitoring. Investigating the abiotic degradation of N-nitrosocarbamates through processes like photolysis in aqueous environments will provide insights into their environmental persistence. acs.org Furthermore, studying their interactions with soil, sediments, and atmospheric particles will help to build a comprehensive picture of their environmental impact.

Methodological Advancements in Spectroscopic and Computational Characterization Techniques

Advancements in analytical techniques are pivotal for the future study of N-nitrosamides. The development of more sensitive and selective methods for the detection and quantification of these compounds is an ongoing area of research. nih.gov Techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential tools. nih.gov Future advancements may include the development of novel derivatization reagents to enhance detection sensitivity or the application of high-resolution mass spectrometry for more accurate identification. pmda.go.jp

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will continue to play a crucial role in understanding the structural and electronic properties of N-nitrosocarbamates. researchgate.net These computational studies can provide valuable insights into reaction mechanisms, spectroscopic properties, and the conformational landscape of these molecules. researchgate.netcore.ac.uk The synergy between experimental spectroscopic data and computational predictions will be essential for a detailed characterization of these reactive compounds.

Exploration of Novel Reaction Pathways and Catalytic Transformations

Future research is expected to uncover novel reaction pathways and catalytic transformations for N-nitrosamides. The reactivity of the N-nitroso group makes these compounds valuable intermediates in organic synthesis. researchgate.net For instance, the development of catalytic systems for the denitrosation of N-nitrosamides could provide a mild and efficient method for the generation of the corresponding carbamates. Catalytic hydrogenation using transition metals like palladium, platinum, or rhodium has been shown to be effective for the reduction of related nitrosamines and could be adapted for N-nitrosocarbamates. nih.gov

Furthermore, exploring the use of N-nitrosamides in transition-metal-catalyzed cross-coupling reactions could lead to the development of new carbon-nitrogen and carbon-carbon bond-forming methodologies. The ability of the N-nitroso group to act as a directing group in C-H activation reactions has been demonstrated for N-nitrosoaniline derivatives and represents a promising avenue for future exploration with N-nitrosocarbamates. nih.gov

Standardization and Archiving of Academic Chemical Data for Open Science Initiatives

To accelerate research and ensure the reproducibility of scientific findings, the standardization and open availability of chemical data are essential. libretexts.orglibretexts.orglatech.edu Future initiatives should focus on creating curated, open-access databases for N-nitrosamides, including this compound. rsc.org Such databases would house a comprehensive collection of experimental and computational data, including spectroscopic information, reaction conditions, and kinetic data.

The adoption of standardized data formats and reporting guidelines will be crucial for the success of these open science initiatives. eumonitor.eu This will facilitate the sharing and reuse of data across different research groups and disciplines, ultimately fostering a more collaborative and efficient research environment. europa.eu The creation of a public, comprehensive database of all known chemical reactions and associated information would be a significant step forward for the chemical sciences. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Carbamic acid, ethylnitroso-, butyl ester, and how can reaction yields be optimized?

- Methodology : Synthesis of nitroso-carbamates typically involves nitrosation of the parent carbamate using sodium nitrite under acidic conditions . For esterification, the Horenstein-Vogel-Ziegler (H-V-Z) reaction or coupling of acyl chlorides with alcohols can be employed . Optimization requires controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of carbamic acid to butanol) and reaction temperature (0–5°C for nitrosation to minimize side reactions). Catalysts like DMAP (4-dimethylaminopyridine) may enhance esterification efficiency .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- GC-MS : For purity assessment and structural confirmation via fragmentation patterns (e.g., characteristic peaks for nitroso and ester groups) .

- NMR : H and C NMR to resolve the ethylnitroso moiety (δ ~2.5–3.5 ppm for CH groups) and butyl ester (δ ~4.1–4.3 ppm for ester OCH) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (N–O nitroso vibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.